molecular formula C18H19N3O3S B4118774 N-(2'-nitro-4-biphenylyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(2'-nitro-4-biphenylyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4118774
M. Wt: 357.4 g/mol
InChI Key: UWNALLYHXSQLBG-UHFFFAOYSA-N
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Description

N-(2'-nitro-4-biphenylyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, commonly known as NBFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBFT is a thiourea derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

NBFT exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. NBFT also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
NBFT has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. Additionally, NBFT has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

NBFT has several advantages and limitations when used in lab experiments. One of its significant advantages is its potent pharmacological activity against cancer cells, making it a valuable tool for cancer research. However, NBFT has limited solubility in water, making it challenging to use in certain experiments. Additionally, NBFT has shown toxicity towards certain cell lines, making it necessary to use appropriate safety measures when handling the compound.

Future Directions

There are several future directions for NBFT research. One potential avenue is the development of NBFT-based drugs for cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of NBFT and its potential applications in other fields of science. Furthermore, the synthesis of NBFT analogs with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, NBFT is a promising compound with significant potential in various fields of science. Its unique chemical structure and properties make it an excellent candidate for drug design and development. Several studies have shown its potent pharmacological activity against cancer cells and its potential as an antibacterial and antifungal agent. Further research is needed to fully understand the mechanism of action of NBFT and its potential applications in other fields of science.

Scientific Research Applications

NBFT has been extensively studied for its potential applications in various fields of science. Its unique chemical structure and properties make it an excellent candidate for drug design and development. Several studies have shown that NBFT exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, NBFT has shown potential as an antibacterial and antifungal agent, making it a valuable compound in the field of microbiology.

properties

IUPAC Name

1-[4-(2-nitrophenyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-21(23)17-6-2-1-5-16(17)13-7-9-14(10-8-13)20-18(25)19-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNALLYHXSQLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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